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bromodeoxyuridine (brdu)

Neurogenesis Cell Proliferation In Vivo Labeling

5-Bromo-2′-deoxyuridine (BrdU) is a halogenated thymidine analog (CAS 59-14-3, MW 307.10 g/mol) that incorporates into newly synthesized DNA during S-phase, serving as the most extensively validated non-radioactive marker for cell proliferation detection across in vitro and in vivo systems. Detection relies on anti-BrdU antibodies following DNA denaturation, typically with 2N HCl or heat, to expose the brominated epitope.

Molecular Formula C9H11BrN2O5
Molecular Weight 307.10 g/mol
Cat. No. B8817429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebromodeoxyuridine (brdu)
Molecular FormulaC9H11BrN2O5
Molecular Weight307.10 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O
InChIInChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)
InChIKeyWOVKYSAHUYNSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BrdU (5-Bromo-2′-deoxyuridine) Procurement-Relevant Baseline for Cell Proliferation Assay Selection


5-Bromo-2′-deoxyuridine (BrdU) is a halogenated thymidine analog (CAS 59-14-3, MW 307.10 g/mol) that incorporates into newly synthesized DNA during S-phase, serving as the most extensively validated non-radioactive marker for cell proliferation detection across in vitro and in vivo systems . Detection relies on anti-BrdU antibodies following DNA denaturation, typically with 2N HCl or heat, to expose the brominated epitope [1]. BrdU remains a reference standard in neurogenesis, oncology, and immunology research despite the emergence of click-chemistry-based alternatives such as 5-ethynyl-2′-deoxyuridine (EdU), and is distinguished from other halogenated thymidine analogs including 5-iodo-2′-deoxyuridine (IdU) and 5-chloro-2′-deoxyuridine (CldU) by its intermediate substitution level and unique antibody recognition profile [2].

Why BrdU Cannot Be Indiscriminately Substituted by Other Thymidine Analogs in Cell Proliferation Workflows


Thymidine analogs are not functionally interchangeable despite sharing a common incorporation mechanism. BrdU, EdU, IdU, and CldU each require distinct detection chemistries, exhibit different dose–response saturation profiles, and produce divergent quantitative readouts even when administered at equimolar doses [1]. The number of labeled cells detected depends critically on the antibody clone and vendor for BrdU, the copper-catalyzed click reaction efficiency for EdU, and the cross-reactivity profile for IdU and CldU [2]. Moreover, BrdU detection mandates DNA denaturation that variably destroys protein epitopes, whereas EdU detection via click chemistry preserves them — a fundamental procedural incompatibility that precludes simple substitution in multiplexed or co-staining workflows [3]. Consequently, procurement decisions must be driven by fit-for-purpose evidence comparing the specific analog, detection system, and experimental context rather than by class-level assumptions of equivalence.

Quantitative Head-to-Head Evidence: BrdU Differentiation from EdU, IdU, and CldU in Key Performance Dimensions


BrdU Labels Comparable Numbers of S-Phase Cells to EdU at Equimolar Doses in the Mouse Hippocampus

In a direct head-to-head comparison using the adult mouse dentate gyrus, BrdU (243.5 mg/kg, i.p.) and EdU (200 mg/kg, i.p.) administered at equimolar doses produced statistically indistinguishable numbers of labeled cells [1]. In control mice, EdU-positive cells numbered 1284 ± 124 (mean ± SEM) versus BrdU-positive cells at 1236 ± 116; in voluntary exercise mice, EdU yielded 1661 ± 135 versus BrdU at 1767 ± 172 [1]. Two-way ANOVA showed no significant interaction between analog treatment and exercise condition (p = 0.893), confirming that BrdU and EdU detect DNA synthesis with equivalent efficiency in this system [1]. The BrdU saturation dose in rats is reported at 200–300 mg/kg, whereas EdU reaches near-maximal labeling intensity at 50 mg/kg with a D50 (dose for 50% maximal labeling) of 5.5 ± 0.6 mg in control mouse hippocampus [1].

Neurogenesis Cell Proliferation In Vivo Labeling

BrdU Detects More Proliferating Cells Than Equimolar EdU in Avian Neurogenic Zones and Liver

In adult male zebra finches (Taeniopygia guttata), equimolar doses of BrdU and EdU did not label the same number of cells: BrdU was significantly more effective than EdU in both the brain ventricular zone and liver [1]. Saturation labeling of brain cells occurred at 50 mg/kg BrdU and above 41 mg/kg EdU; the higher dose of 225 mg/kg BrdU or its equimolar EdU dose (184 mg/kg) produced no further significant increase [1]. The study used i.m. injections of BrdU (Sigma Aldrich, 10 mg/mL) and equimolar EdU (Carl Roth, 10 mg/mL) with sacrifice 2 h post-injection, immunohistochemical detection with anti-BrdU antibody OBT 0030, and EdU click detection [1].

Avian Neurogenesis Comparative Labeling Efficiency Dose–Response

BrdU Is More Sensitive Than IdU and CldU at Equimolar Doses for Detecting Adult Neurogenesis in Rats

A systematic comparison of bromodeoxyuridine (BrdU), iododeoxyuridine (IdU), and chlorodeoxyuridine (CldU) in adult rat dentate gyrus demonstrated that at doses equimolar to those producing maximal BrdU labeling (200–300 mg/kg), both IdU and CldU labeled fewer cells and could not be reliably discriminated due to antibody cross-reactivity [1]. IdU and CldU were also less soluble than BrdU at the high doses required, necessitating larger injection volumes [1]. BrdU thus remains the most sensitive single-label thymidine analog for in vivo neurogenesis quantification among the halogenated class [1].

Adult Neurogenesis Thymidine Analog Sensitivity Antibody Specificity

BrdU Detection Requires DNA Denaturation That Destroys Protein Epitopes, Limiting Multiplex Co-Staining Versus EdU Click Chemistry

Standard BrdU immunohistochemistry requires DNA denaturation with 2N HCl (30 min at 37°C) or heat/formamide treatment to expose the brominated epitope for antibody access, a step that has been shown to destroy most protein epitopes and preclude classical co-immunostaining for multiplex analysis [1]. In contrast, EdU detection via Cu(I)-catalyzed [3+2] cycloaddition with a fluorescent azide is completed in approximately 30 minutes under mild conditions without any denaturation step, preserving both tissue architecture and protein antigenicity [2]. A study quantifying this effect in rat dentate gyrus found that DNA denaturation pretreatments significantly affected both the number of BrdU-labeled cells detected and the staining intensity of NeuN, a marker of neuronal differentiation [3]. The BrdU detection workflow from antibody incubation to visualization typically spans overnight (≥12–16 h for primary antibody incubation alone), compared with approximately 30 minutes for the EdU click reaction [1][2].

Multiplex Immunostaining Epitope Preservation Click Chemistry

BrdU Antibody Selection Creates Up to ~2-Fold Variability in Labeled Cell Counts — A Procurement-Critical Differentiation

A comparative study of six BrdU antibodies from different commercial vendors (Vector, BD Biosciences, Roche, Dako, Novocastra, and Accurate Chemical) revealed that the number of BrdU-labeled cells detected in the adult rat dentate gyrus was significantly dependent on the antibody used, independent of antibody penetration differences [1]. Even when used at higher concentrations, the Vector and Novocastra antibodies stained fewer cells than the Dako or BD antibodies [1]. The BD antibody was validated as specific for dividing cells, with all BrdU-positive cells co-expressing the endogenous proliferation marker Ki67 [1]. This antibody-dependent variability in detection sensitivity has been cited as a contributing factor to the inter-laboratory variability reported in adult neurogenesis literature [1].

Antibody Validation Inter-Vendor Variability Assay Reproducibility

BrdU Induces Lower Endoreduplication Than IdU or CldU, Indicating a More Favorable Genotoxicity Profile Among Halogenated Thymidine Analogs

In Chinese hamster ovary (CHO) cells exposed to halogenated thymidine analogs for two consecutive cell cycles, the frequency of endoreduplication — an aberrant mitotic outcome reflecting defective chromosome segregation — followed a rank order of CldU (highest) > IdU (intermediate) > BrdU (lowest), which paralleled the level of analog substitution into genomic DNA [1]. This establishes that among the three commonly used halogenated analogs, BrdU carries the lowest risk of inducing gross chromosomal segregation errors under equivalent exposure conditions [1].

Genotoxicity Chromosome Segregation Endoreduplication

Evidence-Based Application Scenarios Where BrdU Procurement Is Specifically Justified Over Alternative Thymidine Analogs


In Vivo Adult Neurogenesis Studies Requiring Maximal Labeling Sensitivity in Non-Murine Species

BrdU labels significantly more proliferating cells than equimolar EdU in zebra finch brain and liver, with saturation achieved at 50 mg/kg BrdU versus >41 mg/kg EdU [1]. In rat dentate gyrus, BrdU is more sensitive than either IdU or CldU at equimolar doses [2]. For avian neurogenesis or any non-murine model where EdU labeling efficiency has not been validated, BrdU remains the evidence-backed procurement choice for maximizing detection of rare proliferative events. The extensive literature validating BrdU across diverse vertebrate species further reduces experimental risk compared to adopting EdU without species-specific optimization data [1][2].

Dual-Pulse Sequential Labeling with EdU for Cell Cycle Kinetics and S-Phase Duration Measurements

BrdU and EdU can be used in sequential pulse-chase protocols without cross-reactivity between detection systems: EdU click chemistry does not react with incorporated BrdU, and BrdU-specific antibodies do not recognize EdU [1]. This permits independent visualization of two temporally distinct S-phase populations. The combined BrdU + EdU dual-labeling approach has been validated for flow cytometric measurement of S-phase duration in asynchronous cell populations using incremental thymidine chase periods between EdU and BrdU pulses [2]. Procurement of both compounds is required for this specific application, which cannot be achieved with either analog alone [1][2].

High-Throughput BrdU ELISA or Flow Cytometry Screening With Validated Inter-Laboratory Reproducibility

BrdU-based ELISA demonstrates the highest sensitivity and reproducibility among non-radioactive proliferation assays for detecting small changes in CD4+ T lymphocyte growth, with a well-characterized limit of detection and stimulation index [1]. The BrdU flow cytometry method (BrdU-FCM) has undergone formal inter-laboratory validation as a performance standard-based assay for the local lymph node assay (LLNA), with EC2.7 values (estimated concentrations eliciting a stimulation index of 2.7) falling consistently within acceptance ranges of 0.025–0.1% and 5–20% across laboratories [2]. For regulated toxicology or immunotoxicity screening environments where inter-laboratory reproducibility is mandated, BrdU-based assays offer validation data that EdU-based alternatives have not yet matched [1][2].

Long-Term Developmental Cell Birthdating Where Cost-Effectiveness and Cumulative Labeling Data Are Decisive

BrdU incorporation into DNA of dividing cells during embryonic development and its subsequent detection in postnatal brain tissue has been extensively validated in non-human primates, providing decades of cumulative neurodevelopmental cell birthdating data [1]. BrdU is available from Sigma-Aldrich at approximately $65.60 per 100 mg (≥99% HPLC purity) compared to EdU at approximately $46–$165 per 100 mg depending on vendor, but with far greater lot-to-lot consistency data available for BrdU given its decades-long commercial history [2]. For large-scale, long-duration developmental studies where cost per animal is a significant procurement consideration and where historical BrdU datasets must be extended, BrdU provides a validated, cost-predictable path [1][2].

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